

Technical Support Center: Synthesis of 2,4-Dichloro-8-methylquinazoline

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Compound of Interest

Compound Name: 2,4-Dichloro-8-methylquinazoline

Cat. No.: B1589590

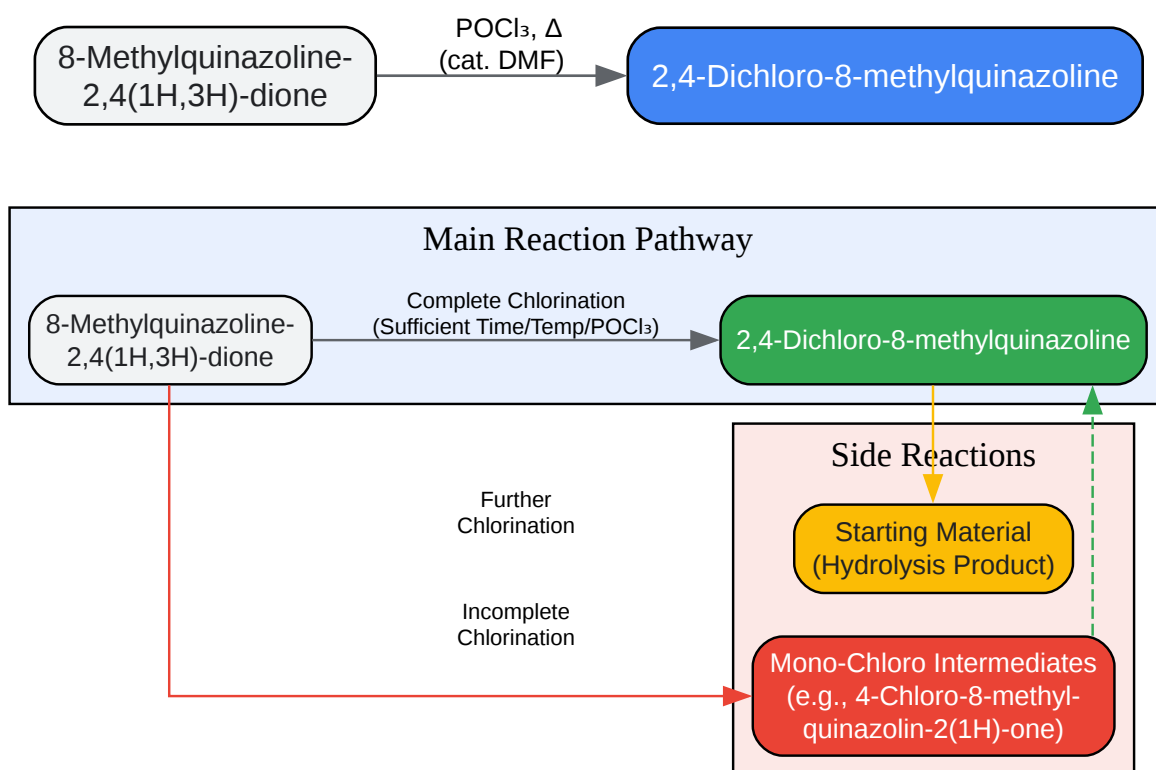
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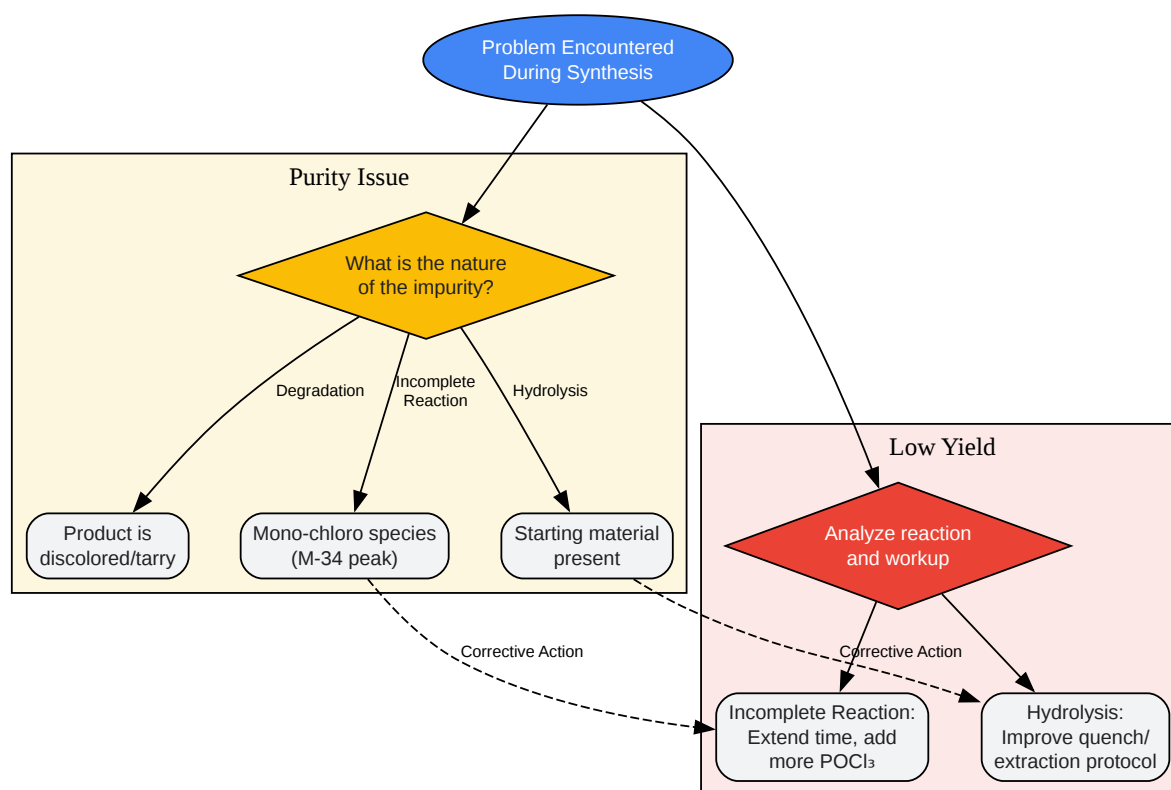
Welcome to the technical support center for the synthesis of **2,4-Dichloro-8-methylquinazoline**. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of **2,4-Dichloro-8-methylquinazoline** is a critical step in the development of numerous pharmacologically active molecules. The most prevalent and robust method involves the direct chlorination of 8-methylquinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl_3) being the most common choice, often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or a tertiary amine base.

The reaction proceeds via the conversion of the amide-like functional groups in the dione precursor into chloro-iminium intermediates, which are then displaced to form the aromatic dichloro-quinazoline system. The efficiency of this process is highly dependent on reaction conditions, reagent purity, and the exclusion of water.





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